7DG

PKR inhibition non-ATP-competitive inhibitor chemical proteomics

PKR pathway studies often confound kinase-dependent and kinase-independent mechanisms. 7DG (CAS 26927-01-5) uniquely resolves this by disrupting PKR signaling complex assembly without ATP competition. • Non-ATP-competitive PKR inhibitor (IC50 5 μM, pyroptosis) • Orthogonal to ATP-site inhibitor C16 for pathway discrimination • 5 mg/mL in DMSO for reproducible dose-response Authenticated, high-purity solid from BenchChem.

Molecular Formula C26H30O5
Molecular Weight 422.5 g/mol
CAS No. 26927-01-5
Cat. No. B605021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7DG
CAS26927-01-5
Synonyms7DG
Molecular FormulaC26H30O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C
InChIInChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1
InChIKeyZXHLDNILIVGKPC-WOERNGHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7DG (CAS 26927-01-5): Nomenclature Clarification and Compound Class Overview


CAS 26927-01-5 corresponds to 7-Desacetoxy-6,7-dehydrogedunin (abbreviated 7DG), a limonoid-class natural product derivative that functions as a protein kinase R (PKR) inhibitor [1]. This compound is structurally similar to the HSP90 inhibitor gedunin and exhibits cell-permeable properties . It is important to note that the abbreviation "7DG" also refers to 7-deazaguanine (CAS 7355-55-7), a structurally distinct purine analog [2]. These two entities share no structural, mechanistic, or application overlap; the content herein pertains exclusively to the PKR inhibitor 7-Desacetoxy-6,7-dehydrogedunin.

Why Generic PKR Inhibitor Substitution Is Not Scientifically Justified for 7DG (7-Desacetoxy-6,7-dehydrogedunin)


PKR inhibitors constitute a mechanistically heterogeneous class with fundamentally distinct binding modes that produce divergent functional outcomes. 7DG engages PKR through a non-ATP-competitive, C-terminal interaction that disrupts signaling complex assembly, whereas compounds such as C16 bind to the ATP catalytic pocket and inhibit kinase activity directly [1]. Critically, these mechanistic differences translate to orthogonal activity profiles in biologically relevant cell death pathways: LT-induced pyroptosis is sensitive to 7DG but insensitive to C16, while LT-induced apoptosis displays the inverse sensitivity pattern [1]. Consequently, substituting 7DG with an alternative PKR inhibitor without empirical validation of the specific pathway under investigation risks generating data that are mechanistically confounded and functionally non-interchangeable.

7DG (7-Desacetoxy-6,7-dehydrogedunin) Evidence-Based Differential Profile for Procurement and Experimental Design


Binding Mode Differentiation: 7DG Targets PKR C-Terminal Domain Without ATP-Pocket Competition

7DG differentiates from the widely used PKR inhibitor C16 by its binding mechanism: 7DG directly interacts with the C-terminal half of PKR and does not bind to the ATP catalytic pocket, in contrast to C16 which functions as an ATP-competitive inhibitor [1]. This distinction was established using chemical proteomics and competitive binding assays [1].

PKR inhibition non-ATP-competitive inhibitor chemical proteomics signaling complex assembly

Pyroptosis Protection: 7DG Achieves Complete Macrophage Rescue with IC50 of 5 μM

7DG provides complete protection of macrophages against anthrax lethal toxin (LT)-induced pyroptotic cell death with an IC50 of 5 μM, assessed using an inflammasome-mediated caspase-1 activation model [1]. At 5 μM, 7DG inhibits caspase-1 activation and subsequent pyroptosis by 50%; at 10 μM, protection reaches 100% .

pyroptosis inflammasome caspase-1 activation anthrax lethal toxin macrophage

Pathway-Specific Functional Divergence: 7DG and C16 Exhibit Orthogonal Activity in Apoptosis Versus Pyroptosis

The functional profiles of 7DG and C16 diverge in a pathway-dependent manner. In LPS-primed macrophages derived from C57BL/6 mice bearing a resistant NLRP1 allele, LT-induced apoptosis—a process mediated by PKR kinase activity—is inhibitable by C16 but not by 7DG [1]. Conversely, LT-induced pyroptosis in J774 cultures is inhibited by 7DG but remains insensitive to C16 treatment [1].

apoptosis cell death pathway specificity NLRP1 LPS priming kinase-dependent signaling

NF-κB Pathway Modulation: 7DG Blocks LPS-Induced IκBβ Degradation at 20 μM

7DG effectively blocks LPS-induced IκBβ degradation in murine macrophage J774 cultures at a concentration of 20 μM, demonstrating its capacity to modulate NF-κB signaling through PKR complex disruption . This represents an additional quantitative functional endpoint beyond the pyroptosis protection data.

NF-κB signaling IκBβ degradation LPS stimulation inflammation

Solubility and Handling Parameters: Defined DMSO Solubility of 5 mg/mL with 2–8°C Storage

7DG (7-Desacetoxy-6,7-dehydrogedunin) exhibits a defined solubility of 5 mg/mL in DMSO, yielding a clear solution . The compound is supplied as a white to beige powder and requires storage at 2–8°C with protection from light [1]. These parameters are standardized across reputable vendors and support reproducible stock solution preparation.

solubility DMSO stock preparation storage conditions handling protocol

Validated Research Applications of 7DG (7-Desacetoxy-6,7-dehydrogedunin) Derived from Quantitative Evidence


Dissecting Kinase-Independent PKR Functions in Inflammasome-Mediated Pyroptosis

7DG is the inhibitor of choice for studies investigating the kinase-independent scaffolding role of PKR in inflammasome assembly and pyroptotic cell death. The compound achieves complete macrophage protection against LT-induced pyroptosis with an IC50 of 5 μM, whereas the ATP-competitive PKR inhibitor C16 is entirely ineffective in this pathway [1]. Investigators can employ 7DG at 5–10 μM to selectively interrogate PKR complex assembly functions without confounding inhibition of kinase activity, thereby isolating the kinase-independent contribution of PKR to pyroptosis signaling [1].

Comparative Pathway Discrimination Between PKR-Mediated Apoptosis and Pyroptosis

The orthogonal activity profile of 7DG and C16 enables definitive discrimination between PKR kinase-dependent apoptosis and kinase-independent pyroptosis. In LPS-primed C57BL/6-derived macrophages bearing a resistant NLRP1 allele, LT-induced apoptosis is inhibited by C16 but not by 7DG; conversely, LT-induced pyroptosis in J774 cultures is inhibited by 7DG but insensitive to C16 [1]. This complementary pair serves as a validated chemical genetics toolkit for pathway attribution studies where the precise cell death mechanism must be resolved.

PKR-Mediated NF-κB Signaling Studies with Validated Positive-Control Concentration

7DG provides a validated tool for investigating PKR-dependent regulation of NF-κB signaling, with established efficacy at 20 μM for blocking LPS-induced IκBβ degradation in J774 macrophage cultures [1]. This concentration serves as a reproducible positive-control reference for studies examining the intersection of PKR activity and inflammatory gene expression programs. The defined solubility of 5 mg/mL in DMSO facilitates accurate stock preparation for dose-response experiments .

Technical Documentation Hub

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